4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-6H-benzo[c]chromen-6-one and 3-(trifluoromethyl)phenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. For example, the reaction may be conducted in the presence of a base such as potassium carbonate and a solvent like acetone.
Reaction Steps: The key steps include the alkylation of 4-methyl-6H-benzo[c]chromen-6-one with 3-(trifluoromethyl)phenylmethanol, followed by purification and isolation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Pharmacology: Studies focus on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: Researchers explore the compound’s interactions with biological targets, including enzymes, receptors, and cellular pathways, to elucidate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to receptors on the cell surface or within cells, leading to changes in cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-NITRO-4-TRIFLUOROMETHYL-PHENOXY)-BENZO[C]CHROMEN-6-ONE: A similar compound with a nitro group, known for its distinct biological activities.
3-METHOXY-6H-BENZO[C]CHROMEN-6-ONE: Another derivative with a methoxy group, used in various research applications.
3-(2,6-DINITRO-4-TRIFLUOROMETHYL-PHENOXY)-BENZO[C]CHROMEN-6-ONE: A compound with two nitro groups, exhibiting unique chemical and biological properties.
Uniqueness
4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE stands out due to its specific trifluoromethylphenylmethoxy substitution, which imparts unique chemical and biological properties. This substitution enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenyl]methoxy]benzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3O3/c1-13-19(27-12-14-5-4-6-15(11-14)22(23,24)25)10-9-17-16-7-2-3-8-18(16)21(26)28-20(13)17/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDZTHQAYJVYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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